2-(3-Bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 2-(3-Bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-bromo-5-fluorophenol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-Bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction:
Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, influenced by the electron-withdrawing effects of the bromo and fluoro substituents.
Scientific Research Applications
2-(3-Bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action for 2-(3-Bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . These reactions are facilitated by the electron-withdrawing effects of the bromo and fluoro substituents, which enhance the electrophilicity of the sulfonyl chloride group .
Comparison with Similar Compounds
Similar compounds to 2-(3-Bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride include:
3-Bromo-5-fluorobenzene-1-sulfonyl chloride: This compound shares the bromo and fluoro substituents but lacks the ethane-1-sulfonyl chloride moiety.
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: This compound has a trifluoromethyl group instead of the ethane-1-sulfonyl chloride group, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of the bromo, fluoro, and sulfonyl chloride functionalities, which provide a distinct set of chemical properties and reactivity patterns .
Properties
Molecular Formula |
C8H7BrClFO3S |
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Molecular Weight |
317.56 g/mol |
IUPAC Name |
2-(3-bromo-5-fluorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7BrClFO3S/c9-6-3-7(11)5-8(4-6)14-1-2-15(10,12)13/h3-5H,1-2H2 |
InChI Key |
NYJONBTVBSQZQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
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